2,6-Difluoro-3-nitrobenzonitrile
Overview
Description
2,6-Difluoro-3-nitrobenzonitrile is an organic compound with the molecular formula C7H2F2N2O2. It is a derivative of benzonitrile, where two fluorine atoms are substituted at the 2 and 6 positions, and a nitro group is substituted at the 3 position. This compound is known for its applications in various chemical syntheses and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Difluoro-3-nitrobenzonitrile can be synthesized through several methods. One common method involves the nitration of 2,6-difluorobenzonitrile using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Reduction: 2,6-Difluoro-3-aminobenzonitrile.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
2,6-Difluoro-3-nitrobenzonitrile is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the development of bioactive compounds and pharmaceuticals.
Medicine: Research into its potential therapeutic applications is ongoing.
Industry: It is employed in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 2,6-difluoro-3-nitrobenzonitrile depends on its chemical reactivity. The nitro group can participate in electron-withdrawing interactions, making the aromatic ring more susceptible to nucleophilic attack. This property is exploited in various chemical syntheses to introduce different functional groups onto the aromatic ring .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluoro-3-nitrobenzonitrile
- 2,6-Dichloro-3-nitrobenzonitrile
- 2,6-Difluoro-4-nitrobenzonitrile
Uniqueness
2,6-Difluoro-3-nitrobenzonitrile is unique due to the specific positioning of the fluorine and nitro groups, which imparts distinct electronic properties to the compound. This unique arrangement makes it particularly useful in certain chemical reactions where regioselectivity is crucial .
Properties
IUPAC Name |
2,6-difluoro-3-nitrobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2F2N2O2/c8-5-1-2-6(11(12)13)7(9)4(5)3-10/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQHDRFKDZHGEBQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])F)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371785 | |
Record name | 2,6-Difluoro-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143879-77-0 | |
Record name | 2,6-Difluoro-3-nitrobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371785 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Difluoro-3-nitrobenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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